Cas no 2228616-17-7 (2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine)

2-4-(Propan-2-yl)cyclohexylprop-2-en-1-amine is a cyclohexylamine derivative featuring an isopropyl substituent and a prop-2-en-1-amine functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. The presence of both an amine group and an unsaturated alkene moiety allows for further functionalization through reactions such as Michael additions or nucleophilic substitutions. Its cyclohexyl backbone contributes to structural rigidity, which may enhance stereochemical control in downstream applications. The compound is typically handled under inert conditions to preserve reactivity.
2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine structure
2228616-17-7 structure
商品名:2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine
CAS番号:2228616-17-7
MF:C12H23N
メガワット:181.31772351265
CID:5970108
PubChem ID:165785081

2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine
    • 2228616-17-7
    • EN300-1746769
    • 2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
    • インチ: 1S/C12H23N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h9,11-12H,3-8,13H2,1-2H3
    • InChIKey: WESBYZMBCHHLOA-UHFFFAOYSA-N
    • ほほえんだ: NCC(=C)C1CCC(C(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 181.183049738g/mol
  • どういたいしつりょう: 181.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 26Ų

2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746769-0.5g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
0.5g
$1316.0 2023-09-20
Enamine
EN300-1746769-1.0g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
1g
$1371.0 2023-06-03
Enamine
EN300-1746769-0.25g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
0.25g
$1262.0 2023-09-20
Enamine
EN300-1746769-2.5g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
2.5g
$2688.0 2023-09-20
Enamine
EN300-1746769-1g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
1g
$1371.0 2023-09-20
Enamine
EN300-1746769-0.05g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
0.05g
$1152.0 2023-09-20
Enamine
EN300-1746769-5.0g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
5g
$3977.0 2023-06-03
Enamine
EN300-1746769-0.1g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
0.1g
$1207.0 2023-09-20
Enamine
EN300-1746769-10.0g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
10g
$5897.0 2023-06-03
Enamine
EN300-1746769-5g
2-[4-(propan-2-yl)cyclohexyl]prop-2-en-1-amine
2228616-17-7
5g
$3977.0 2023-09-20

2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine 関連文献

2-4-(propan-2-yl)cyclohexylprop-2-en-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228616-17-7 and Product Name: 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine

The compound with the CAS number 2228616-17-7 and the product name 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug development. The molecular structure of 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine incorporates a cyclohexyl group and an amine functional group, which are critical for its biological activity and interaction with target enzymes or receptors.

Recent research in the domain of bioactive molecules has highlighted the importance of structural diversity in designing novel therapeutic agents. The presence of the propan-2-yl substituent in the compound not only contributes to its stereochemical complexity but also enhances its binding affinity to specific biological targets. This feature makes it a promising candidate for further exploration in the development of small-molecule drugs.

In the context of modern drug discovery, compounds like 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine are being scrutinized for their potential to modulate various cellular pathways. The amine group, in particular, is a key pharmacophore that can engage with a wide range of biological targets, including enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. The cyclohexyl ring provides steric hindrance and electronic modulation, which can fine-tune the compound's pharmacokinetic properties.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and molecular modeling techniques, researchers have been able to predict the binding modes of 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.

The synthesis of 2-4-(propan-2-yl)cyclohexylprop-2-en-1-amine has been optimized to ensure high yield and purity, making it feasible for large-scale production. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex framework of the molecule. These synthetic strategies not only enhance efficiency but also allow for structural modifications to explore new derivatives with improved pharmacological properties.

Preclinical studies have begun to evaluate the safety and efficacy of 2-4-(propan-2-y)cyclohexylpropenamine, providing valuable insights into its potential therapeutic applications. Initial results indicate that the compound exhibits moderate solubility in aqueous solutions, which is favorable for formulation development. Additionally, preliminary toxicity assays suggest that it is well-tolerated at tested doses, paving the way for further clinical investigations.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2228616 17 7 chemical name: 2 4 (propan 2 yl) cyclohexylprop 2 en 1 amine. Predictive models have been developed to assess the drug-likeness parameters of this compound, including oral bioavailability, metabolic stability, and potential side effects. These computational tools aid in rationalizing experimental findings and guiding future synthetic efforts.

Future research directions include exploring the stereochemical implications of different enantiomers or diastereomers of 2228616 chemical name: 24 (propan 2 yl) cyclohexylpropenamine. The influence of stereochemistry on biological activity is a critical factor in drug development, as it can significantly impact efficacy and safety profiles. By systematically studying these variations, scientists can identify the most potent and selective analogs for therapeutic use.

The broader significance of compounds like CAS No 2228616 17 7 chemical name: 24 (propan 2 yl) cyclohexylpropenamine lies in their contribution to expanding the chemical space available for drug discovery. As our understanding of disease mechanisms evolves, so does our need for innovative molecular tools to address unmet medical needs. This compound exemplifies how structural diversity can be leveraged to develop novel therapeutics that target complex biological processes.

In conclusion, CAS No 2228616 chemical name: 24 (propan 2 yl) cyclohexylpropenamine represents a promising entity in pharmaceutical research with significant potential for further development. Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive candidate for future clinical studies. Continued investigation into its pharmacological properties will undoubtedly contribute valuable insights into new therapeutic strategies.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited